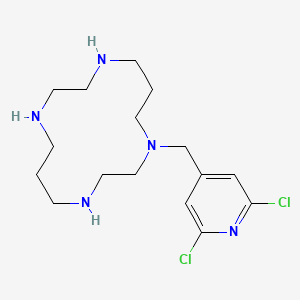

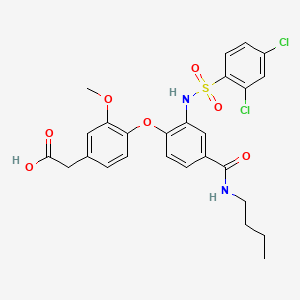

AMMONIUM, (3-(p-ETHYLDIMETHYLAMMONIOPHENYL)PROPYL)ETHYLDIMETHYL-, DIIODIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

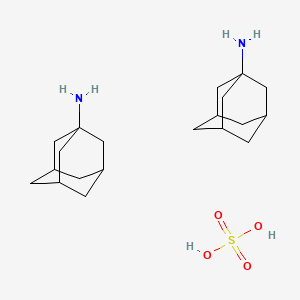

Ammonium, (3-(p-ethyldimethylammoniophenyl)propyl)ethyldimethyl-, diiodide is a bioactive chemical.

Wissenschaftliche Forschungsanwendungen

Use in Methylating Agents

Quaternary ammonium salts, such as phenyl trimethylammonium iodide, have been utilized as alternative methylating agents. These salts offer advantages like being nonvolatile, noncancerogenic, and easy-to-handle solids. They are particularly effective for the regioselective α-methylation of aryl ketones, yielding up to 85% efficiency and employing green solvents like anisole (Johanna Templ & M. Schnürch, 2022).

Application in Polymer-supported Amidations

Ammonium and alkylammonium salts derived from polymeric N-hydroxysuccinimide have been used for the amidation of carboxylic and amino acids. These polymer-supported ammonium salts, including 1-ethyl-3-(3′-dimethylamino-propyl)carbodiimide hydrochloride, are particularly effective for Fmoc-protected amino acids, producing amides with good yield and minimal α-racemization (R. Chinchilla et al., 2003).

Role in Ore Flotation and Metal Recovery

Ammonium sulfate, a related ammonium salt, is crucial in ore flotation and metal recovery. Its functions and applications in these areas, including the principles and methods involved, have been detailed, along with an analysis of advantages and disadvantages (Liu Hu-ping, 2013).

Synthesis and Physical Studies

Enantiomerically pure quaternary ammonium salts with chiral alkyl chains have been synthesized and studied. These compounds, including methyl-(R)-(1-methylpropyl)di(n-propyl)ammonium iodide, are notable for their crystallographic structures and chiroptical signatures, offering insights into their potential applications in stereochemistry and material science (R. Gheorghe et al., 2008).

Electrochemical Applications

Quaternary ammonium salts with methoxyethyl groups, when combined with specific anions, form ionic liquids with high conductivity and wide potential windows. These properties make them suitable for electrochemical capacitors and energy storage applications (Takaya Sato et al., 2004).

Influence in Wine Production

Ammonium salts added to grape musts influence the composition of heavy sulphur compounds and aliphatic higher alcohols in wines. The addition leads to variations in the production of specific alcohols and sulphur compounds, significantly affecting the flavor and quality of the wine (N. Moreira et al., 2011).

Catalysis in Ammonia Synthesis

Ammonium salts have been used in the synthesis of ammonia from nitrogen gas and water, catalyzed by molybdenum complexes. This process has implications for more efficient ammonia production, a key component in fertilizers and industrial processes (Y. Ashida et al., 2019).

Agricultural Applications

Ammonium nitrate formulations, embedded in degradable polymer matrices, have been developed for slow-release fertilizers. These formulations enhance the effectiveness and environmental safety of fertilizers in agriculture (A. Boyandin et al., 2017).

Eigenschaften

CAS-Nummer |

63981-95-3 |

|---|---|

Produktname |

AMMONIUM, (3-(p-ETHYLDIMETHYLAMMONIOPHENYL)PROPYL)ETHYLDIMETHYL-, DIIODIDE |

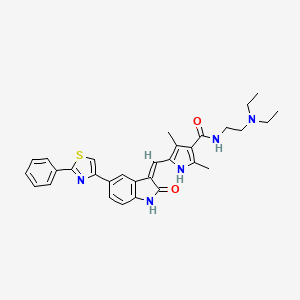

Molekularformel |

C17H32I2N2 |

Molekulargewicht |

518.3 g/mol |

IUPAC-Name |

ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]phenyl]propyl]-dimethylazanium;diiodide |

InChI |

InChI=1S/C17H32N2.2HI/c1-7-18(3,4)15-9-10-16-11-13-17(14-12-16)19(5,6)8-2;;/h11-14H,7-10,15H2,1-6H3;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

YFAJFUPAVXENCH-UHFFFAOYSA-L |

SMILES |

CC[N+](C)(C)CCCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-] |

Kanonische SMILES |

CC[N+](C)(C)CCCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ammonium, (3-(p-ethyldimethylammoniophenyl)propyl)ethyldimethyl-, diiodide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.